

CAS number 92-46-6 properties and structure

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Compound of Interest

Compound Name: 6-Chloro-2-methylquinolin-8-amine

CAS No.: 61854-63-5

Cat. No.: B1625896

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Executive Summary

6-Chloro-2-methylquinoline (CAS 92-46-6) is a halogenated heterocyclic building block serving as a "privileged scaffold" in medicinal chemistry.[1][2] Its structural significance lies in the 6-chloro substitution, which mimics the pharmacophore of the antimalarial drug chloroquine, enhancing metabolic stability and lipophilicity. The 2-methyl group is chemically active, serving as a nucleophilic handle for condensation reactions, making this compound a critical intermediate in the synthesis of styrylquinolines, anticancer hydrazines, and fluorescent probes.

Physicochemical Profile

The following data characterizes the pure substance, essential for establishing quality control parameters in synthetic workflows.

Property	Value	Context/Relevance
Chemical Name	6-Chloro-2-methylquinoline	IUPAC nomenclature
Synonyms	6-Chloroquinaldine	Common trade name
Molecular Formula	C ₁₀ H ₈ ClN	Heterocyclic aromatic
Molecular Weight	177.63 g/mol	Precursor calculation base
Melting Point	94–98 °C	Solid handling/Purity indicator
Boiling Point	~278 °C (at 760 mmHg)	High thermal stability
Solubility	Soluble in MeOH, DCM, DMSO	Compatible with organic synthesis
pKa	~5.02 (Predicted)	Weak base (protonation of N)
Appearance	Off-white to pale yellow solid	Visual purity check

Synthetic Routes & Manufacturing

The synthesis of CAS 92-46-6 typically follows the Doebner-Miller or modified Skraup quinoline synthesis.^[1] These acid-catalyzed cyclizations involve the condensation of an aniline derivative with an

-unsaturated carbonyl compound.^[1]

Core Synthesis Protocol (Doebner-Miller Variation)

- Reactants: 4-Chloroaniline (substrate) and Crotonaldehyde (or precursors like paraldehyde/acetone).
- Catalyst/Solvent: Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄).
- Mechanism:
 - Michael Addition: Aniline attacks the
-carbon of the unsaturated aldehyde.^[1]

- Cyclization: Electrophilic attack on the aromatic ring closes the heterocycle.
- Oxidation:[1] Dehydrogenation (often requiring an oxidant like iodine or nitrobenzene) yields the fully aromatic quinoline.

DOT Diagram 1: Synthesis Pathway

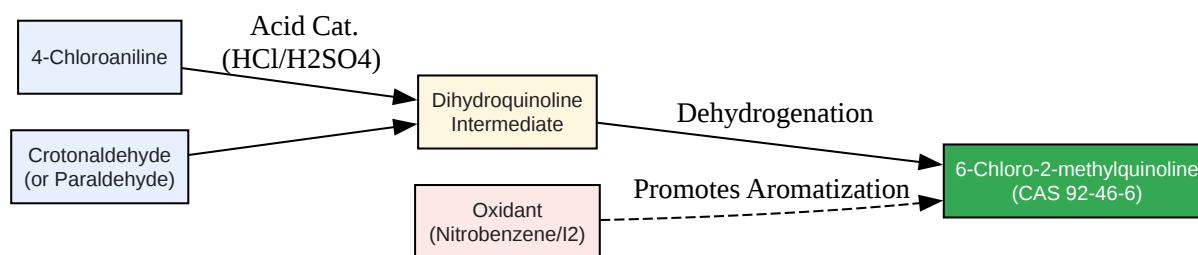


Figure 1: Doebner-Miller Synthesis of 6-Chloro-2-methylquinoline

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[1][3][9]

Medicinal Chemistry Applications

The utility of CAS 92-46-6 stems from the specific reactivity of its C2-methyl group.[1] Due to the electron-withdrawing nature of the nitrogen atom in the quinoline ring, the protons on the C2-methyl group are acidic (

), allowing for deprotonation and subsequent condensation with electrophiles.[1]

A. Synthesis of Styrylquinoline Antimalarials

The 6-chloroquinoline core is bioisosteric to the chloroquine scaffold.[1]

- Reaction: Knoevenagel-type condensation.[1]
- Partner: Aromatic aldehydes (e.g., benzaldehyde derivatives).
- Conditions: Acetic anhydride (

) reflux or Zinc Chloride (

) catalysis.

- Outcome: Formation of 2-styrylquinolines, which inhibit heme polymerization in Plasmodium falciparum.[1]

B. Functionalization via Vilsmeier-Haack

The methyl group can be oxidized or formylated to create 2-chloro-6-methylquinoline-3-carbaldehyde, a precursor for complex tricyclic drugs.[1]

DOT Diagram 2: Functionalization Workflow

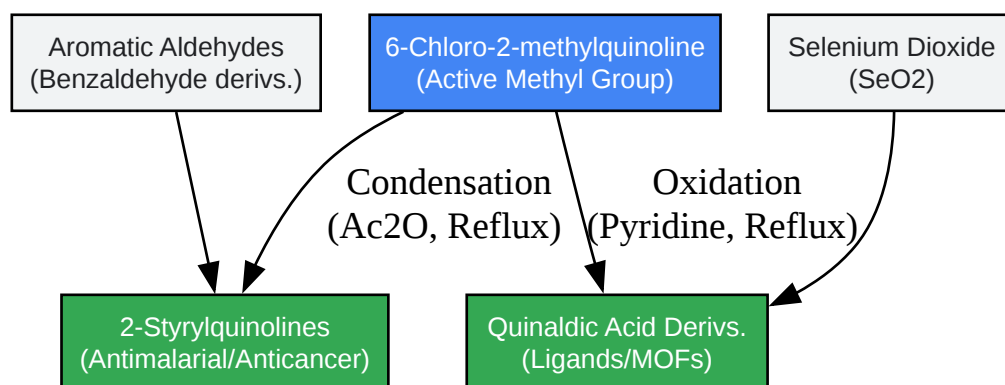


Figure 2: Divergent Synthesis from C2-Methyl Activation

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Analytical Protocol: Purity Determination

For pharmaceutical applications, impurities (such as unreacted 4-chloroaniline) must be controlled.[1] The following HPLC method is recommended for purity profiling.

Methodology: Reversed-Phase HPLC-UV

- Column: C18 (e.g., Agilent Zorbax Eclipse Plus),
mm, 5 μ m.
- Mobile Phase:

- Solvent A: 0.1% Formic Acid in Water.
- Solvent B: Acetonitrile (ACN).[3]
- Gradient:
 - 0–2 min: 10% B (Isocratic hold).
 - 2–15 min: 10%
90% B (Linear ramp).
 - 15–20 min: 90% B (Wash).
- Detection: UV at 254 nm (aromatic) and 310 nm (quinoline specific).
- Sample Prep: Dissolve 1 mg in 1 mL MeOH; filter through 0.22 µm PTFE filter.

Self-Validation Check: The 6-chloroquinoline core is highly conjugated.[1] If the retention time shifts significantly or peak tailing occurs, check mobile phase pH; basic quinolines can interact with residual silanols on the column (ensure pH < 3.0 to keep nitrogen protonated or use an end-capped column).

Safety & Regulatory Landscape

While not as strictly regulated as 4-aminobiphenyl, 6-chloro-2-methylquinoline is a halogenated aromatic and must be handled with standard chemical hygiene.[1]

- GHS Classification:
 - Acute Tox. 4 (Oral): Harmful if swallowed.[4][5]
 - Skin Irrit. 2: Causes skin irritation.[4][5][6]
 - Eye Irrit. 2A: Causes serious eye irritation.[2][5][6]
 - STOT SE 3: May cause respiratory irritation.[5][6]

- Handling: Use in a fume hood. Nitrile gloves (0.11 mm minimum thickness) provide adequate splash protection.
- Storage: Store in a cool, dry place away from strong oxidizing agents.

References

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